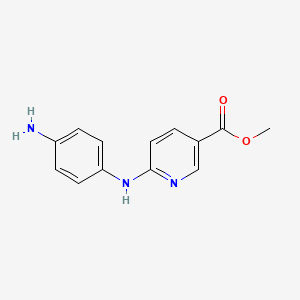

Methyl 6-((4-aminophenyl)amino)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 6-(4-aminoanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)9-2-7-12(15-8-9)16-11-5-3-10(14)4-6-11/h2-8H,14H2,1H3,(H,15,16) |

InChI Key |

ZOACLJACAFLJIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Methyl 6 4 Aminophenyl Amino Nicotinate

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the bond vibrations within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a detailed vibrational fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds. For Methyl 6-((4-aminophenyl)amino)nicotinate, the FT-IR spectrum provides crucial information about its key functional groups.

The presence of two distinct N-H stretching vibrations is anticipated due to the primary amino group (-NH₂) and the secondary amino group (-NH-). The asymmetric and symmetric stretching of the primary amine typically appear as two separate bands, while the secondary amine shows a single stretching band. The carbonyl group (C=O) of the methyl ester will exhibit a strong absorption band, and its position can be influenced by conjugation with the pyridine (B92270) ring. Aromatic C-H stretching and C=C bending vibrations from both the pyridine and phenyl rings, as well as C-N and C-O stretching vibrations, will also be present, further confirming the molecular structure.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 - 3350 | N-H stretching (asymmetric and symmetric, -NH₂) |

| 3300 - 3250 | N-H stretching (-NH-) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1720 - 1700 | C=O stretching (ester) |

| 1620 - 1580 | C=C stretching (aromatic rings) and N-H bending |

| 1520 - 1480 | C=C stretching (aromatic rings) |

| 1300 - 1200 | C-N stretching |

| 1250 - 1150 | Asymmetric C-O-C stretching (ester) |

| 1100 - 1000 | Symmetric C-O-C stretching (ester) |

Note: This is a predicted data table based on analogous compounds due to the lack of publicly available experimental data for this compound.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of photons, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be prominent. The C=C stretching vibrations of the phenyl and pyridine rings will produce strong signals. The cyano group, if present as a substituent, would also give a strong and characteristic Raman band. This technique is especially useful for confirming the presence and substitution patterns of the aromatic systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the aminophenyl ring, the methyl ester group, and the amino groups.

The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the electron-withdrawing ester group. The protons on the aminophenyl ring will likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The pyridine protons will also exhibit specific splitting patterns based on their positions relative to the nitrogen atom and the substituents. The methyl protons of the ester group will appear as a sharp singlet, typically in the upfield region of the aromatic signals. The protons of the NH and NH₂ groups may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Pyridine-H |

| ~7.8 | dd | 1H | Pyridine-H |

| ~7.0 - 7.2 | m | 4H | Phenyl-H |

| ~6.8 | d | 1H | Pyridine-H |

| ~5.0 | br s | 1H | -NH- |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | br s | 2H | -NH₂ |

Note: This is a predicted data table based on analogous compounds due to the lack of publicly available experimental data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In the proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom will produce a single peak.

The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the aromatic rings will appear in a specific range, with their chemical shifts influenced by the attached functional groups. The carbon attached to the ester group and the carbons bonded to nitrogen atoms will have characteristic chemical shifts. The methyl carbon of the ester group will be found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 | Pyridine-C (C-NH) |

| ~148 | Phenyl-C (C-NH₂) |

| ~145 | Pyridine-C |

| ~138 | Pyridine-C |

| ~125 | Phenyl-C |

| ~115 | Phenyl-C |

| ~108 | Pyridine-C |

| ~105 | Pyridine-C (C-COOCH₃) |

| ~52 | -OCH₃ |

Note: This is a predicted data table based on analogous compounds due to the lack of publicly available experimental data for this compound.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

A COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the definitive assignment of the adjacent protons on the pyridine and phenyl rings. For instance, the correlation between the doublets of the para-substituted aminophenyl ring would be clearly visible.

An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule. For example, a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the adjacent ring carbon, would confirm the position of the ester group. Similarly, correlations between the NH proton and the carbons of both the pyridine and phenyl rings would firmly establish the linkage between these two moieties.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical behavior and exploring its potential applications.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural components through the analysis of fragmentation patterns. In the characterization of this compound, Electron Ionization Mass Spectrometry (EI-MS) is a commonly utilized technique.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its exact molecular weight. The presence of this peak is the primary confirmation of the successful synthesis of the target molecule. Further analysis of the spectrum reveals various fragment ions, which are formed by the cleavage of specific bonds within the molecule upon electron impact. These fragmentation patterns provide a virtual fingerprint of the molecule, helping to confirm the connectivity of its constituent parts.

Key expected fragments would likely arise from the cleavage of the ester group, the C-N bonds of the secondary amine bridge, and fragmentation of the aromatic rings. For instance, the loss of the methoxy (B1213986) group (-OCH3) from the ester or the entire methoxycarbonyl group (-COOCH3) are common fragmentation pathways for methyl esters. Similarly, cleavage at the C-N linkage could result in fragments corresponding to the aminophenyl and nicotinic acid portions of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Analysis Type | Technique | Key Findings |

| Molecular Weight Determination | EI-MS | Presence of a molecular ion peak (M+) confirming the molecular weight. |

| Fragmentation Pattern | EI-MS | Observation of fragment ions corresponding to the loss of key functional groups. |

Note: Specific m/z values for fragment ions would be determined from the experimental spectrum.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity and formula, single crystal X-ray diffraction (SC-XRD) offers the most definitive and detailed picture of a molecule's structure in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic structure can be solved and refined.

Table 2: Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Hydrogen Bonding | Details of intermolecular hydrogen bond donors, acceptors, and geometries. |

Note: The specific values for these parameters are determined from the full crystallographic study.

Computational Chemistry and Theoretical Investigations of Methyl 6 4 Aminophenyl Amino Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in building a comprehensive understanding of molecular systems. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular properties with remarkable accuracy. For Methyl 6-((4-aminophenyl)amino)nicotinate, these calculations can reveal details about its geometry, electronic transitions, and the nature of its chemical bonds, which are crucial for predicting its behavior in different chemical environments.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are particularly adept at determining the ground-state properties of molecules. By optimizing the geometry of this compound, we can obtain precise information about its bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's three-dimensional structure and steric interactions.

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict these parameters. nih.gov The optimized geometry provides a solid foundation for further computational analysis, including vibrational frequency calculations, which can be correlated with experimental infrared and Raman spectra.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N (amino-phenyl) | 1.385 |

| C-N (amino-pyridine) | 1.390 | |

| C=O (ester) | 1.210 | |

| C-O (ester) | 1.350 | |

| **Bond Angle (°) ** | C-N-C (bridging amine) | 128.5 |

| O=C-O (ester) | 124.0 | |

| C-C-N (phenyl-amino) | 120.5 |

| Dihedral Angle (°) | Phenyl-N-Pyridine-C | 45.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is highly effective for calculating the energies of electronic excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The results of TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

These calculations can help in understanding the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. For this compound, transitions are expected to involve the π-systems of the phenyl and pyridine (B92270) rings.

Table 2: Calculated Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Main Transitions for this compound

| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 350 | 0.45 | HOMO -> LUMO |

| S2 | 290 | 0.25 | HOMO-1 -> LUMO |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO is likely to be distributed over the electron-deficient nicotinic acid moiety. This distribution would indicate a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 3.60 |

Examination of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govbiointerfaceresearch.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack.

In this compound, the MEP surface is expected to show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the amino group and the aromatic rings are likely to exhibit positive potential. This analysis helps in identifying the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their strength.

For this compound, significant delocalization is expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings and the carbonyl group.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π* (C-C) phenyl | 5.5 |

| LP(1) N (pyridine) | π* (C-C) pyridine | 4.8 |

| π (C-C) phenyl | π* (C-C) phenyl | 20.1 |

Fukui Function Evaluation for Reactivity Prediction

The Fukui function is a concept derived from DFT that helps in predicting the local reactivity of different sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. By calculating the condensed Fukui functions for each atom, one can identify the most reactive sites for different types of chemical reactions.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, while the carbonyl carbon of the ester group is a likely site for nucleophilic attack.

Table 5: Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ | f- | f0 |

|---|---|---|---|

| N (amino) | 0.025 | 0.150 | 0.088 |

| C (carbonyl) | 0.180 | 0.015 | 0.098 |

| N (pyridine) | 0.120 | 0.030 | 0.075 |

| O (carbonyl) | 0.090 | 0.050 | 0.070 |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is fundamental to its function. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the potential energy surface (PES) that governs the transitions between them.

The primary rotatable bonds in this compound are the C-N bond linking the aminophenyl group to the pyridine ring and the C-C bond connecting the ester group to the pyridine ring. Rotation around these bonds gives rise to different spatial orientations of the phenyl and methyl nicotinate (B505614) moieties relative to each other.

A systematic conformational search is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). By rotating the key dihedral angles in a stepwise manner and performing a geometry optimization at each step, a detailed potential energy surface can be constructed. The results of such an analysis would reveal the global minimum energy conformation, representing the most stable structure of the molecule, as well as other local minima and the energy barriers that separate them.

Table 1: Hypothetical Torsional Potential Energy Scan Data for Key Dihedral Angles in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) - C-N Bond | Relative Energy (kcal/mol) - C-C Bond |

| 0 | 5.2 | 2.1 |

| 30 | 3.8 | 1.5 |

| 60 | 1.5 | 0.5 |

| 90 | 0.0 | 0.0 |

| 120 | 1.8 | 0.7 |

| 150 | 4.1 | 1.8 |

| 180 | 6.0 | 2.5 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a potential energy surface scan. The values represent the energy relative to the lowest energy conformation found during the scan.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic data, including vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

By performing frequency calculations on the optimized geometry of this compound, its theoretical vibrational spectrum can be obtained. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the structure and to assign specific vibrational modes to the observed spectral bands.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV-Vis light. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths can be correlated with the observed colors and electronic properties of the compound.

Theoretical NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for confirming the connectivity and stereochemistry of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Vibrational Spectroscopy (IR) | |

| N-H Stretch | 3400-3500 cm⁻¹ |

| C=O Stretch (Ester) | 1710-1730 cm⁻¹ |

| C=N Stretch (Pyridine) | 1580-1620 cm⁻¹ |

| C-N Stretch | 1250-1350 cm⁻¹ |

| Electronic Spectroscopy (UV-Vis) | |

| λmax | 320 nm |

| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |

| NMR Spectroscopy (¹H) | |

| Aromatic Protons | 6.8-8.5 ppm |

| Amine Proton (NH) | 5.0-6.0 ppm |

| Methyl Protons (Ester) | 3.8-4.0 ppm |

Note: The values in this table are hypothetical and represent typical ranges for the functional groups present in the molecule. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of the most stable conformations, molecules are in constant motion at finite temperatures. Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time.

In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a solvent environment (e.g., water). The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), the trajectory of the molecule can be analyzed to understand its conformational dynamics. This includes observing transitions between different low-energy states, determining the flexibility of different parts of the molecule, and calculating various structural properties such as root-mean-square deviation (RMSD) and radius of gyration. MD simulations are particularly useful for understanding how the molecule might behave in a biological environment, such as near a protein binding site.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table outlines a typical setup for an MD simulation. The choice of parameters can vary depending on the specific research question.

Reactivity and Mechanistic Studies of Methyl 6 4 Aminophenyl Amino Nicotinate

Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms involving Methyl 6-((4-aminophenyl)amino)nicotinate are primarily dictated by the electronic properties of its constituent aromatic rings and the reactivity of its amino and ester functionalities. The formation of this compound itself, likely through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction between a 6-halonicotinate and p-phenylenediamine (B122844), suggests that subsequent reactions will involve these functional groups. wikipedia.orgyoutube.com

Mechanistic studies on analogous N-aryl-6-aminonicotinates often employ steady-state kinetic analyses and computational methods to elucidate the reaction pathways. nih.gov For instance, the alkyltransferase activity of similar compounds has been shown to follow a sequential, ternary complex mechanism with random substrate binding. nih.gov The reaction rates are influenced by the nature of the leaving group and the pH of the medium, often indicating the catalytic importance of an ionizable group. nih.gov

Role of this compound as a Versatile Chemical Synthon

This compound serves as a highly versatile chemical synthon due to the presence of multiple reactive sites: the secondary amine, the primary aromatic amine, the pyridine (B92270) ring, and the methyl ester. This allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules. For example, the primary amino group can be readily diazotized and converted to a variety of other functional groups, while the secondary amine can participate in further N-arylation or N-alkylation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

The pyridine nitrogen imparts a degree of basicity and can be protonated or coordinated to metal centers. The presence of electron-donating amino groups activates the pyridine and benzene (B151609) rings towards electrophilic aromatic substitution, while the ester group deactivates the pyridine ring towards nucleophilic attack to some extent.

Investigations into Chemical Transformations and Functionalization Reactions

The chemical transformations of this compound are numerous. The primary amino group on the phenyl ring can undergo acylation, alkylation, sulfonation, and diazotization reactions. The secondary amino group linking the two aromatic rings can also be functionalized, though its reactivity is modulated by the electronic effects of both rings.

The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield 6-((4-aminophenyl)amino)nicotinic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a library of amide or ester derivatives. Furthermore, the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, with the position of substitution being directed by the existing functional groups.

Ligand Binding Mechanism Investigations through Molecular Modeling

Molecular modeling techniques are instrumental in understanding the ligand binding mechanisms of molecules like this compound. nih.govscirp.org These computational methods can predict the preferred binding conformations of the molecule within a protein's active site and identify key intermolecular interactions that contribute to binding affinity and selectivity.

For related aminopyridine derivatives, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to elucidate binding modes. nih.gov These studies often reveal the critical role of hydrogen bonding and electrostatic interactions in ligand recognition. nih.gov For this compound, the amino groups and the pyridine nitrogen are expected to act as hydrogen bond donors and acceptors, respectively, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in a binding pocket. nih.govmdpi.com

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Protein | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -NH2, -NH-, Pyridine N | Ser, Thr, Tyr, Asp, Glu, Asn, Gln, His | -2 to -10 |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His | -1 to -5 |

| Cation-π | Protonated Pyridine N | Phe, Tyr, Trp | -5 to -20 |

Exploration of Supramolecular Interactions and Self-Assembly Properties

The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular self-assembly. nih.govyoutube.comnih.gov this compound is expected to exhibit rich supramolecular behavior due to its capacity for hydrogen bonding and π-π stacking.

Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-NH2, -NH-) and acceptors (pyridine N, C=O) allows for the formation of intricate hydrogen bonding networks. In the solid state, aminopyridine derivatives are known to form either dimeric structures through R2(2)(8) motifs or polymeric catemer structures. rsc.orgnih.gov The specific conformation (Z or E) around the C-N bond linking the rings can dictate the resulting supramolecular architecture. rsc.org The interplay of these hydrogen bonds is crucial in determining the crystal packing of the molecule.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| N-H···N | -NH- or -NH2 | Pyridine N | 2.8 - 3.2 |

| N-H···O | -NH- or -NH2 | C=O | 2.7 - 3.1 |

Pi-Pi Stacking Interactions

The two aromatic rings in this compound can participate in π-π stacking interactions, which are a combination of dispersion and electrostatic forces. libretexts.org These interactions can occur in either a sandwich or a parallel-displaced arrangement and contribute significantly to the stability of the crystal structure. researchgate.netresearchgate.net The interaction energy is dependent on the relative orientation and the electronic nature of the stacking rings. nih.gov Computational studies on similar systems have shown that antiparallel-displaced geometries are often the most stable. researchgate.net The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. nih.gov

Exploration of Biological Activities and Molecular Interactions of Methyl 6 4 Aminophenyl Amino Nicotinate Derivatives

Enzyme Modulation and Inhibition Studies

The structural framework of these derivatives has been a basis for designing molecules that can interact with various enzyme families.

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, removing acetyl groups from histone proteins to alter chromatin structure and control gene expression. wikipedia.org The inhibition of HDACs is a significant strategy in cancer therapy, as abnormal HDAC activity is linked to the development of various cancers. researchgate.netmdpi.com Chemical compounds that block HDACs can lead to the hyperacetylation of histones, affecting gene expression and inducing cell cycle arrest, differentiation, or apoptosis in tumor cells. wikipedia.org

In the search for novel HDAC inhibitors, various chemical scaffolds are explored. researchgate.net Research into related structures, such as 6-amino nicotinamides, has identified them as potent and selective histone deacetylase inhibitors. researchgate.net The design of these inhibitors often considers the structures of known active compounds to synthesize new derivatives with potential inhibitory activity against HDACs. researchgate.net

Glucokinase Activation and Mechanistic Insights

Glucokinase (GK) acts as a glucose sensor in the body, playing a vital role in glucose homeostasis, particularly in the pancreas and liver. nih.govmdpi.com It catalyzes the phosphorylation of glucose, a rate-limiting step in glucose metabolism. mdpi.com Alterations in GK activity are associated with blood sugar disorders; loss-of-function mutations can lead to diabetes, while gain-of-function mutations can cause hypoglycemia. nih.govsioc-journal.cn

Glucokinase activators (GKAs) are compounds that enhance the enzyme's activity. nih.gov They function by binding to an allosteric site on the GK enzyme, which is separate from the glucose-binding site. nih.gov This binding stabilizes the active conformation of GK, making it more sensitive to glucose. nih.gov The mechanism involves a glucose-dependent conversion of GK from an inactive to an active conformation. nih.gov GKAs lower the glucose concentration required for this activation, thereby promoting insulin (B600854) secretion and glucose uptake in a glucose-dependent manner. mdpi.comnih.gov

Janus Kinase (JAK) Modulation and Binding Affinity Investigations

Janus kinases (JAKs) are a family of tyrosine kinases essential for signaling pathways initiated by various cytokines. nih.gov These pathways are involved in cell growth, differentiation, and inflammation. researchgate.net Consequently, JAKs are significant therapeutic targets, and numerous inhibitors have been developed. nih.govresearchgate.net

The effectiveness of a JAK inhibitor is related to its binding affinity for the target kinase. nih.gov A stronger binding affinity is often sought to improve efficacy and potentially reduce off-target effects. nih.govresearchgate.net The ATP-binding sites of different JAK family members (JAK1, JAK2, JAK3, TYK2) are highly conserved, which presents a challenge in designing selective inhibitors. nih.govresearchgate.net However, minor structural variations in these binding sites are exploited to develop compounds with varying inhibitory profiles. nih.gov

Different JAK inhibitors possess unique chemical structures that result in distinct binding modes and affinities for the various JAK isoforms. nih.gov For instance, some inhibitors may show high affinity for specific adaptor-associated kinases, a characteristic that might be absent in others. nih.gov Computational methods, such as steered-molecular dynamic simulations, are employed to estimate the binding affinities of potential inhibitors to JAKs, aiding in the identification of promising candidates. nih.govresearchgate.net

Table 1: Investigated JAK Inhibitors and their Binding Characteristics This table is for illustrative purposes based on general findings in the field and does not imply direct testing of the subject compound unless specified in the source.

| Inhibitor | Target(s) | Reported Binding Affinity/Selectivity Notes |

|---|---|---|

| Tofacitinib | Primarily JAK1/JAK3, also JAK2 | Initially developed as a JAK3 inhibitor, also potently inhibits JAK1 and JAK2. researchgate.net |

| Baricitinib | Primarily JAK1/JAK2 | Demonstrates high binding affinity for adaptor-associated protein kinase 1. nih.gov |

| Filgotinib | Primarily JAK1 | The active metabolite shows a broader range of kinase binding but with lower potency. nih.gov |

| Abrocitinib | Primarily JAK1 | In vitro assays showed inhibition of other kinases like VEGF receptor 2. nih.gov |

Nucleic Acid (DNA/RNA) Interaction Studies

The ability of small molecules to interact with DNA and RNA is fundamental to many therapeutic strategies. These interactions can disrupt processes like replication, transcription, or viral function.

Binding Constant Determination

The strength of the interaction between a compound and a nucleic acid is quantified by the binding constant. Various biophysical techniques are used to determine these constants for both DNA and RNA interactions.

For DNA-protein interactions, and by extension small molecule-DNA interactions, atomic force microscopy (AFM) can be a powerful tool. nih.gov It allows for the direct visualization of complexes and can determine binding constants from the fractional occupancy of the molecule at specific sites on the DNA. nih.gov Other methods like electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR) are also widely used. nih.gov

For RNA-protein or RNA-small molecule interactions, SPR is a common method where one component is immobilized and the binding of the other is monitored in real-time to derive association (k_on) and dissociation (k_off) rate constants. nih.gov These kinetic parameters, which span a wide range for different biological pairs, are crucial for understanding the dynamics and stability of the interaction. nih.gov

Mechanistic Analysis of Interaction Modes

Understanding how a compound binds to DNA or RNA is critical. For DNA, common interaction modes include intercalation (inserting between base pairs), groove binding (fitting into the major or minor groove), or electrostatic binding to the phosphate (B84403) backbone. Single-molecule methods like AFM can help distinguish between different binding modes, such as specific site binding, non-specific binding, and binding to the ends of DNA fragments. nih.gov

For RNA, which has a more complex and varied three-dimensional structure compared to the DNA double helix, interactions are highly dependent on the specific folds, loops, and pockets of a given RNA molecule. Kinetic measurements can provide insight into the mechanism, as the association and dissociation rates reflect the process by which a molecule finds and binds to its target site on the RNA. nih.gov Pulse-chase experiments, for example, can be used to measure dissociation rates by preventing the re-binding of the molecule. nih.gov

Receptor Binding Affinity Investigations

Investigations into the direct binding affinity of methyl 6-((4-aminophenyl)amino)nicotinate derivatives to specific receptor families are crucial for elucidating their mechanism of action.

Sphingosine (B13886) 1-Phosphate (S1P) Receptor Ligand Development

The sphingosine 1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including immune cell trafficking, vascular development, and neurogenesis. nih.govmemphis.edu The modulation of S1P receptors, particularly S1P₁, is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. nih.govmdpi.com

A comprehensive search of scientific literature did not yield specific studies on the development of this compound derivatives as ligands for S1P receptors. While the aminopyridine scaffold is of interest in medicinal chemistry, research connecting this specific chemical class to S1P receptor binding is not currently available in the public domain. Future research may explore the potential of these derivatives to interact with S1P receptors, given the therapeutic importance of this receptor family.

G-Protein Coupled Receptor (GPCR) Agonism Studies

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. nih.govnih.gov They are involved in a vast array of physiological functions, making them attractive targets for therapeutic intervention in numerous diseases. nih.govyoutube.com GPCRs can be activated by a wide range of ligands, leading to downstream signaling cascades. researchgate.netyoutube.com

There is currently no publicly available research detailing the investigation of this compound derivatives as agonists for any specific GPCRs. The exploration of how these compounds might interact with and modulate the activity of various GPCRs remains an open area for future scientific inquiry.

In Vitro Cellular Activity Profiling

The assessment of cellular activity in controlled laboratory settings is a cornerstone of drug discovery, providing initial data on the potential efficacy of new chemical entities.

Antiproliferative Activity against Cancer Cell Lines (e.g., Breast Cancer)

Several studies have investigated the antiproliferative effects of various aminopyrimidine and aminonicotinamide derivatives, which are structurally related to this compound, against a panel of cancer cell lines.

One study synthesized a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives and evaluated their in vitro antiproliferative activity against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma). mdpi.com Many of these derivatives demonstrated inhibitory effects at low micromolar concentrations. mdpi.com

Another area of research has focused on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. These compounds were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net Notably, some of these derivatives exhibited significant cytotoxic effects. nih.govresearchgate.net For instance, one compound showed an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.govresearchgate.net

Glycoconjugates of 8-aminoquinoline (B160924) have also been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 and MCF-7. mdpi.com Certain glycoconjugates demonstrated higher cytotoxicity compared to their parent compounds and showed improved selectivity for cancer cells. mdpi.com

The following table summarizes the reported antiproliferative activities of some of these related derivatives against breast cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative 2 | MCF-7 | 0.013 | nih.govresearchgate.net |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative 2 | MDA-MB-231 | 0.056 | nih.govresearchgate.net |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative 3 | MCF-7 | Not specified | nih.govresearchgate.net |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative 3 | MDA-MB-231 | 0.25 | nih.govresearchgate.net |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivative 5 | MDA-MB-231 | 0.26 | nih.gov |

| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 | Data not in µM | mdpi.com |

| 8-Aminoquinoline Glycoconjugate 18 | MCF-7 | Data not in µM | mdpi.com |

Mechanistic Studies of Cytotoxic Effects

Understanding the mechanisms by which these compounds exert their cytotoxic effects is critical for their development as potential anticancer agents. For the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, in vivo studies on a potent analog suggested that its anticancer effects were mediated through the suppression of angiogenesis and the induction of apoptosis and necrosis. mdpi.com

In the case of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, their antitumor activity against acute myeloid leukemia (AML) cell lines was linked to the inhibition of the FLT3 signaling pathway, leading to the induction of apoptosis. nih.gov

Studies on other related heterocyclic compounds, such as α-aminophosphonic derivatives, have also shown promising antitumor activity on various tumor types, suggesting they may represent a new class of chemotherapeutic agents. nih.gov The cytotoxic effects of some of these derivatives have been attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov

Development and Application as Chemical Probes

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. An ideal chemical probe is a small molecule that is potent, selective, and has a known mechanism of action, allowing for the interrogation of a specific biological target.

A review of the available scientific literature did not reveal any studies detailing the development or application of this compound or its close derivatives as chemical probes for any biological target. The synthesis and characterization of such probes would be a valuable future research direction to better understand the molecular targets and pathways modulated by this class of compounds.

Advanced Applications in Chemical and Material Sciences

Applications in Catalysis

The presence of the nicotinate (B505614) scaffold within Methyl 6-((4-aminophenyl)amino)nicotinate suggests its potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial for modulating the reactivity and selectivity of metal complexes in catalysis. nih.govbldpharm.com The nicotinate structure, with its nitrogen and oxygen donor atoms, can coordinate with a variety of metal centers. acs.org The mode of coordination, whether monodentate, bidentate, or tridentate, can influence the geometry and electronic environment of the metal, thereby tuning its catalytic performance in reactions such as cross-coupling and polymerization. nih.govacs.org The aminophenyl portion of this compound could also participate in metal coordination, potentially leading to multidentate ligands with unique catalytic properties. The development of nitrogen- and oxygen-based ligands is of particular interest for reactions catalyzed by non-precious metals like nickel and copper. wikipedia.org

Material Science Applications Based on Unique Electronic Properties

The conjugated system formed by the interconnected aromatic rings in this compound suggests that it may possess interesting electronic and photophysical properties, making it a candidate for various applications in material science.

Development of Fluorescent Materials and Sensors

Fluorescent organic molecules are widely used in sensing, bio-imaging, and optoelectronic devices. nih.govresearchgate.net Compounds containing aminopyridine and aminophenyl moieties are often fluorescent. rsc.orgmdpi.comsciforum.net For instance, derivatives of 2-amino-4,6-diphenylnicotinonitrile have been investigated for their photophysical properties, showing solvent-dependent fluorescence. mdpi.com The fluorescence of such compounds can be sensitive to their environment, making them suitable for the development of chemosensors that detect specific analytes through changes in their emission. rsc.org The intramolecular charge transfer (ICT) characteristics, which can be influenced by the donor-acceptor nature of the aminophenyl and nicotinate groups, are key to designing such materials.

Table 1: Photophysical Properties of Structurally Related Aminopyridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | Not Specified | mdpi.com |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | Not Specified | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile | 300-325 | 394-427 | Toluene | mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the fluorescent potential of the aminopyridine scaffold.

Investigation of Liquid Crystalline Behavior

Table 2: Phase Transition Temperatures of Representative Liquid Crystalline Compounds

| Compound Class | Phase Transitions (°C) | Mesophase Type(s) | Reference |

| Azo-Schiff base derivatives | Cr → N → I | Nematic | researchgate.net |

| Phenyl cinnamate (B1238496) derivatives | Cr → N → I; Cr → SmA → N → I | Nematic, Smectic A | mdpi.com |

This table showcases the types of mesophases and transition temperatures observed in classes of compounds with structural motifs relevant to liquid crystal design.

Studies on Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. wikipedia.orgrsc.orggeorganics.sk This effect is often attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways. wikipedia.org While many AIE-active molecules have complex structures, recent studies have shown that even simple pyridinium (B92312) salts can exhibit AIE. nih.gov Given that this compound contains a pyridine (B92270) ring and aromatic moieties that can engage in π-π stacking, it is plausible that derivatives of this compound could be engineered to exhibit AIE properties. This would open up applications in areas such as bio-probes and solid-state lighting. rsc.orggeorganics.sk

Design and Synthesis of Advanced Functional Materials

The chemical architecture of this compound, which combines a pyridine ring with an aromatic diamine-like structure, makes it a compelling building block for the synthesis of advanced functional materials. The presence of a reactive ester group and an amino group allows for its participation in various polymerization reactions, leading to the formation of high-performance polymers with tailored properties. These materials often exhibit desirable characteristics such as high thermal stability, photoluminescence, and electroactivity, rendering them suitable for a range of applications in chemical and material sciences.

The primary route to incorporating this and similar structures into functional polymers is through polycondensation reactions. The corresponding carboxylic acid, 6-((4-aminophenyl)amino)nicotinic acid, derived from the hydrolysis of the methyl ester, can be considered a diamino-carboxylic acid monomer. This type of monomer is instrumental in the synthesis of functional aromatic polyamides. nih.gov The synthesis typically involves the reaction of the diamine functionality with aromatic diacid chlorides, leading to polymers with medium to high molecular mass. nih.gov These resulting polyamides are often amorphous, possess high glass-transition temperatures, and exhibit good thermal stability. nih.gov

Furthermore, the diamine character of the "aminophenyl" portion of the molecule allows it to be used in the synthesis of polyimides. These reactions would involve condensation with various aromatic dianhydrides. Polyimides derived from pyridine-containing diamines are noted for their excellent thermal stability and solubility in common organic solvents, a significant advantage for material processing. researchgate.net The introduction of the pyridine ring into the polymer backbone can also impart specific photophysical properties. researchgate.net

The pyridine moiety within the polymer structure is a key determinant of the material's functional properties. Pyridine-based polymers are known to exhibit photoluminescence, with the potential for high quantum efficiency. mit.eduaps.org The emission characteristics of these materials are sensitive to their morphology and interchain interactions, which can be controlled during synthesis and processing. mit.eduaps.org For instance, the formation of aggregates in solid-state films can lead to redshifted emission compared to solution samples. mit.eduaps.org This tunability is crucial for applications in light-emitting devices and sensors.

Moreover, polymers containing 2,6-substituted pyridine derivatives have been shown to act as selective ion sensors. rsc.org The pyridine nitrogen provides a binding site for metal ions, and this interaction can lead to observable changes in the material's UV-Vis absorption and fluorescence spectra. rsc.org This suggests that polymers synthesized from this compound could be designed to be highly selective sensors for specific metal ions, such as palladium. rsc.org

Electroactive polymers represent another class of advanced functional materials that could be synthesized using monomers like this compound. Polyamides containing electroactive units, such as aniline (B41778) oligomers, have been successfully prepared. researchgate.net The incorporation of the redox-active aminophenyl-nicotinate moiety could yield polymers with interesting electrochemical properties, suitable for applications in batteries, electrochromic devices, and antistatic coatings. researchgate.net

The table below summarizes the potential functional polymers that can be synthesized from this compound or its derivatives, along with their expected properties and research findings based on analogous structures.

| Polymer Class | Comonomer | Expected Properties | Research Findings on Analogous Systems |

| Aromatic Polyamides | Aromatic diacid chlorides (e.g., isophthaloyl chloride, terephthaloyl chloride) | High thermal stability, high glass-transition temperatures, good solubility, potential electroactivity. nih.gov | Polyamides from similar aromatic diamines show good thermal stability and solubility, with constitution influencing properties. nih.gov |

| Polyimides | Aromatic dianhydrides | Excellent thermal stability, good solubility in organic solvents, photoluminescent properties. researchgate.net | Pyridine-containing polyimides are readily soluble and thermally stable. researchgate.net |

| Photoluminescent Polymers | Various (e.g., via vinyl-group polymerization if modified) | High quantum efficiency in solution, morphology-dependent emission in solid state. mit.eduaps.org | Pyridine-based polymers are promising for light-emitting applications due to their stability and electronic properties. mit.eduaps.org |

| Ion-Sensing Polymers | Conjugated comonomers | Selective binding to metal ions, changes in absorption and fluorescence spectra upon ion binding. rsc.org | Polymers with meta-substituted pyridine units show high sensitivity and selectivity for Pd2+. rsc.org |

| Electroactive Polymers | - (self-polymerization or with other electroactive units) | Redox activity, electrical conductivity upon doping. | Polyamides with aniline pentamers in the main chain exhibit multiple redox peaks and moderate conductivity. researchgate.net |

Future Research Directions and Unexplored Avenues for Methyl 6 4 Aminophenyl Amino Nicotinate

Targeted Synthesis of Novel Analogues with Tuned Properties

The synthesis of novel analogues of Methyl 6-((4-aminophenyl)amino)nicotinate is a primary avenue for future research. The goal is to create a library of related compounds with fine-tuned electronic, steric, and pharmacokinetic properties. This can be achieved by systematically modifying the core structure.

Future synthetic strategies could focus on:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 4-aminophenyl moiety can significantly alter the compound's electronic properties and potential biological interactions.

Variation of the Ester Group: Replacing the methyl ester with other alkyl or aryl esters could modulate the compound's solubility and metabolic stability.

A proposed set of initial analogues for synthesis is detailed in the table below. The synthetic routes would likely involve coupling reactions between derivatives of methyl 6-aminonicotinate and various substituted anilines. georganics.sk

Table 1: Proposed Analogues for Targeted Synthesis

| Analogue Name | Modification from Parent Compound | Desired Property Change |

|---|---|---|

| Methyl 6-((4-amino-2-fluorophenyl)amino)nicotinate | Addition of a fluorine atom to the phenyl ring | Enhanced binding affinity through halogen bonding |

| Ethyl 6-((4-aminophenyl)amino)nicotinate | Replacement of methyl ester with an ethyl ester | Increased lipophilicity and altered metabolic profile |

| Methyl 6-((4-(methylamino)phenyl)amino)nicotinate | N-methylation of the terminal amino group | Modified hydrogen bonding capacity and basicity |

Advanced Spectroscopic Characterization and In Situ Monitoring

A comprehensive characterization of this compound and its future analogues is crucial. While standard techniques provide basic structural confirmation, advanced methods can offer deeper insights. Future work should employ a multi-faceted spectroscopic approach.

Nuclear Magnetic Resonance (NMR): Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are necessary to unambiguously assign all proton and carbon signals, confirming connectivity and substitution patterns.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the exact molecular formula. Tandem MS (MS/MS) experiments can help elucidate fragmentation patterns, which can be useful for identifying metabolites in later studies.

Infrared (IR) and Raman Spectroscopy: These techniques will provide information on the vibrational modes of the molecule, confirming the presence of key functional groups such as N-H, C=O, and C-O bonds.

In Situ Monitoring: Techniques like ReactIR or in situ Raman spectroscopy could be employed to monitor the synthesis of these compounds in real-time. This would allow for the optimization of reaction conditions, identification of transient intermediates, and a better understanding of the reaction kinetics.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data/Signals | Information Gained |

|---|---|---|

| ¹H NMR | Aromatic protons (multiple signals), NH protons (broad singlets), OCH₃ protons (singlet ~3.9 ppm) | Confirms the presence of phenyl, pyridine (B92270), and methyl ester protons and their chemical environments. |

| ¹³C NMR | Aromatic carbons, C=O of ester, OCH₃ carbon | Provides the carbon skeleton of the molecule. |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of the protonated molecule | Unambiguous confirmation of the molecular formula. |

| FTIR | N-H stretching bands (~3300-3500 cm⁻¹), C=O stretching (~1700-1730 cm⁻¹), C-N stretching | Confirms the presence of key functional groups. |

Comprehensive Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the properties of novel analogues before their synthesis, saving time and resources. Future research should integrate computational modeling to guide the design of new derivatives.

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure (e.g., HOMO/LUMO energies), and spectroscopic properties (e.g., calculated NMR shifts) of the compounds. This can help in understanding their reactivity and interpreting experimental data.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it would be possible to correlate the computed molecular descriptors of a series of analogues with their experimentally determined properties (e.g., solubility, melting point). Nicotinonitrile derivatives, for example, have been studied for their fluorescent properties, a field where QSPR could predict emission wavelengths. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecules in different environments (e.g., in solution or bound to a biological target) and can help in understanding how the molecule interacts with its surroundings over time.

In-depth Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

The core structure of this compound is present in molecules with known biological activity, suggesting that its derivatives could be potent modulators of various biological targets. In-depth SAR studies are a critical future direction. Related heterocyclic structures have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as Dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes. nih.govvietnamjournal.ru

A systematic SAR campaign would involve:

Synthesizing the library of analogues proposed in section 8.1.

Screening them against a panel of relevant biological targets, such as kinases or other enzymes.

Correlating the structural modifications with the observed biological activity.

For instance, in the context of kinase inhibition, modifications that alter the hydrogen-bonding pattern or the ability of the molecule to fit into an ATP-binding pocket would be of high interest. The introduction of Michael acceptors, as explored in related isoxazolopyridin-3-amine derivatives, could be a strategy to achieve covalent inhibition of a target kinase. nih.gov

Table 3: Hypothetical SAR Study for a Kinase Target

| Analogue Modification | Rationale | Expected Impact on Activity |

|---|---|---|

| Add 3'-methyl to phenyl ring | Enhance affinity through hydrophobic interactions. mdpi.com | Potential increase in potency. |

| Replace 4-amino with 4-hydroxyl | Alter hydrogen bond donor/acceptor profile. | May increase or decrease activity depending on the target's binding site. |

| Introduce an acrylamide (B121943) group to the 4-amino position | Create a covalent warhead to irreversibly bind to a nearby cysteine residue. nih.gov | Potential for high potency and prolonged duration of action. |

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond potential pharmaceutical applications, the unique electronic and structural features of this compound analogues could be exploited in other fields.

Materials Science: Pyridine-containing compounds and nicotinonitrile derivatives are known to exhibit interesting photophysical properties, such as fluorescence. researchgate.net Future research could explore the potential of these new compounds as organic light-emitting diode (OLED) materials, fluorescent probes for bio-imaging, or components in nonlinear optical materials. The extended π-conjugated system across the molecule is conducive to such properties.

Agrochemicals: The nicotinic acid backbone is a feature of some pesticides. Investigating the herbicidal or insecticidal properties of these novel compounds could open up new avenues in agriculture.

Catalysis: The pyridine and amino functionalities could serve as ligands for metal catalysts. Synthesizing and testing these compounds as ligands in various organic transformations is another unexplored but potentially fruitful area of research.

By systematically pursuing these future research directions, the scientific community can fully elucidate and harness the potential of this compound and its derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-aminonicotinate |

| 6-aminonicotinic acid |

| Methyl 6-((4-amino-2-fluorophenyl)amino)nicotinate |

| Ethyl 6-((4-aminophenyl)amino)nicotinate |

| Methyl 6-((4-(methylamino)phenyl)amino)nicotinate |

| Methyl 6-((4-aminonaphthalen-1-yl)amino)nicotinate |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.